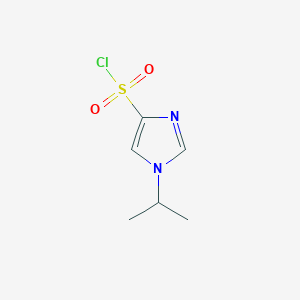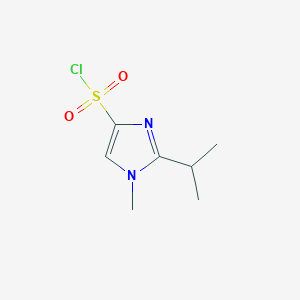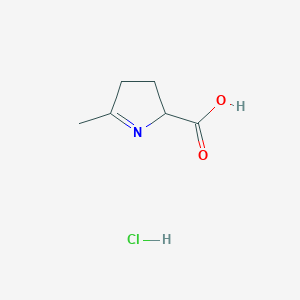
2,4-Dihydroxy-6-methylpyridine
Descripción general
Descripción
“2,4-Dihydroxy-6-methylpyridine” is a useful synthetic intermediate . It is used to prepare p38 kinase inhibitors and is also used to synthesize Favipucine analogs with antimicrobial and fungicidal activities .
Synthesis Analysis
The synthesis of “2,4-Dihydroxy-6-methylpyridine” involves two stages . In the first stage, dehydracetic acid is combined with sulfuric acid at 130°C for 2 hours. In the second stage, the resulting solid is suspended in 25-28% aqueous ammonia and stirred at 100°C for 7 hours .
Molecular Structure Analysis
The molecular formula of “2,4-Dihydroxy-6-methylpyridine” is C6H7NO2 . Its molecular weight is 125.13 g/mol . The IUPAC name for this compound is 4-hydroxy-6-methyl-1H-pyridin-2-one .
Aplicaciones Científicas De Investigación
Synthesis and Phytotoxic Activity
2,4-Dihydroxy-6-methylpyridine derivatives show potential in phytotoxic applications. For instance, derivatives have been synthesized and evaluated for their effects on various plant species, showing selectivity and activity against certain dicotyledonous species, which can lead to the development of more active phytotoxic products (Demuner et al., 2009).
Discovery from Marine-Derived Fungi
Research has identified new derivatives of 2,4-Dihydroxy-6-methylpyridine from marine-derived fungi. These compounds, isolated from the fungus Leptosphaerulina sp., highlight the chemical diversity and potential of marine organisms in producing novel compounds with potentially useful properties (Chen et al., 2017).
Photochemical Dimerization Studies
Studies on the photochemical dimerization of 2,4-Dihydroxy-6-methylpyridine and similar compounds have contributed to understanding their chemical behavior under ultraviolet irradiation. This research provides insights into the chemical and physical properties of these compounds when exposed to certain environmental conditions (Taylor & Kan, 1963).
Theoretical and Spectroscopic Studies
Theoretical and spectroscopic studies of methylated 2,4-Dihydroxy-6-methylpyridine derivatives have been conducted to understand their molecular behavior and properties. Such research contributes to the broader knowledge of how substituents and modifications affect the molecular characteristics of pyridine derivatives (Srivastava et al., 2019).
Hydrodenitrogenation Studies
The compound has been studied in the context of hydrodenitrogenation, a process relevant in refining and chemical transformations. This research aids in understanding how derivatives of 2,4-Dihydroxy-6-methylpyridine behave under certain industrial processes, potentially contributing to more efficient and environmentally friendly chemical production methods (Wang, Liang, & Prins, 2007).
Corrosion Inhibition Studies
Derivatives of 2,4-Dihydroxy-6-methylpyridine have been investigated for their potential as corrosion inhibitors. Such studies are crucial in the field of materials science and engineering, where the prevention of metal corrosion is a significant concern (Verma et al., 2018).
Structural and Spectroscopic Investigations
Structural analysis and spectroscopic investigations of compounds related to 2,4-Dihydroxy-6-methylpyridine contribute to the understanding of molecular structures and their interaction with other substances. These studies are fundamental in the field of crystallography and molecular chemistry (Chtioui, Benhamada, & Jouini, 2005).
Propiedades
IUPAC Name |
4-hydroxy-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGSLYHMRQRARV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958594 | |
| Record name | 6-Methylpyridine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-6-methylpyridine | |
CAS RN |
3749-51-7, 70254-45-4 | |
| Record name | 4-Hydroxy-6-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3749-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2,4-pyridinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70254-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylpyridine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dihydroxy-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1395463.png)




![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B1395470.png)



![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B1395477.png)

